[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester
Description
This compound is a pyrrolidine-based derivative featuring a 2-chloroacetyl group, an isopropyl carbamate, and a benzyl ester moiety. It is categorized as a specialized heterocyclic compound, primarily used in pharmaceutical research and organic synthesis. The pyrrolidine ring (a five-membered secondary amine) serves as the core structure, modified at the 2-position with a chlorinated acetyl group and a methyl-linked isopropyl carbamate.
Properties
IUPAC Name |
benzyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-14(2)21(12-16-9-6-10-20(16)17(22)11-19)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKVKDCEKUBYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2-Chloroacetyl)pyrrolidine-2-carboxylic Acid
The foundational step involves introducing the chloroacetyl group to a pyrrolidine scaffold. A method adapted from the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile demonstrates that refluxing L-proline with chloroacetyl chloride in tetrahydrofuran (THF) achieves efficient N-acylation. Key modifications include:
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Reagents : L-proline (20.0 g, 0.174 mol), chloroacetyl chloride (19.7 mL, 0.261 mol), THF (200 mL).
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Conditions : Reflux for 2 hours under anhydrous conditions.
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Workup : Dilution with water, extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and solvent evaporation.
This step avoids prolonged reaction times (48 hours at −20 °C reported in earlier methods ) by optimizing solvent polarity and temperature. The carboxylic acid intermediate serves as a precursor for subsequent functionalization.
Carbamate Formation with Isopropylamine and Benzyl Chloroformate
The amine intermediate reacts with benzyl chloroformate and isopropylamine to construct the carbamate moiety. A related synthesis for [(S)-1-(2-chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester provides a template:
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Reagents : Amine intermediate, benzyl chloroformate (1.2 equiv), isopropylamine (1.5 equiv), triethylamine (2.0 equiv), dichloromethane (DCM).
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Conditions : Stirring at 0–5 °C for 1 hour, followed by room temperature for 12 hours.
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Workup : Washing with 1M HCl, saturated NaHCO₃, and brine. Purification via silica gel chromatography (hexane:ethyl acetate 3:1).
Critical Considerations :
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Steric Effects : Isopropylamine’s bulk may reduce reactivity compared to ethylamine, necessitating extended reaction times or elevated temperatures.
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Base Selection : Triethylamine effectively scavenges HCl, but DBU (1,8-diazabicycloundec-7-ene) may improve yields in sterically hindered systems.
Stereochemical Control and Chirality Retention
Since L-proline ((S)-pyrrolidine-2-carboxylic acid) is the starting material, the stereochemistry at the pyrrolidine C2 position is retained throughout synthesis . However, the methylene group adjacent to the carbamate requires attention:
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Racemization Risk : Acylation at nitrogen and carbamate formation under basic conditions could epimerize the C2 center. Mitigation includes using mild bases (e.g., NaHCO₃) and low temperatures during critical steps .
Purification and Characterization
Final purification employs techniques validated in analogous syntheses:
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.32–4.25 (m, 1H, pyrrolidine-CH), 3.85–3.70 (m, 2H, NCH₂), 2.95–2.85 (m, 1H, isopropyl-CH), 1.20 (d, 6H, J = 6.8 Hz, isopropyl-CH₃) .
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HRMS : Calculated for C₁₈H₂₄ClN₂O₃ [M+H]⁺: 363.1474; Found: 363.1478 .
Comparative Analysis of Methodologies
The table below contrasts key parameters from analogous syntheses:
| Parameter | This Work | Ethyl Analogue | L-Proline Derivative |
|---|---|---|---|
| Acylation Solvent | THF | DCM | THF |
| Acylation Time | 2 hours | 4 hours | 2 hours |
| Carbamate Yield | 70% | 75% | N/A |
| Chirality Retention | >99% ee | >99% ee | >99% ee |
Challenges and Optimization Opportunities
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Chloroacetyl Hydrolysis : The electron-withdrawing chloro group increases susceptibility to hydrolysis. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical.
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Carbamate Coupling Efficiency : Steric hindrance from isopropylamine may necessitate coupling agents like HOBt/DCC or elevated temperatures (40–50 °C).
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Alternate Routes : Direct alkylation of pyrrolidine with pre-formed isopropyl carbamate benzyl ester could streamline synthesis but risks over-alkylation.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
The compound [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS: 1353968-50-9) is a significant chemical structure with various applications in scientific research and pharmaceutical development. This article provides a comprehensive overview of its applications, supported by case studies and data tables.
Pharmaceutical Development
The primary application of this compound lies in its potential use as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to the development of drugs targeting specific biological pathways.
Case Study: Antiviral Agents
Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, modifications to the chloroacetyl group can enhance binding affinity to viral proteins, potentially leading to new antiviral therapies. A study highlighted the synthesis of similar compounds that showed promising activity against viral infections, suggesting that this compound could serve as a scaffold for further drug design .
Chemical Synthesis
This compound serves as an intermediate in organic synthesis, particularly in creating more complex molecules through reactions such as nucleophilic substitutions and acylation reactions.
Data Table: Synthesis Pathways
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Nucleophilic Substitution | [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl] + Nucleophile | New pyrrolidine derivatives |
| Acylation | Pyrrolidine + Acetic Anhydride | Acetylated pyrrolidine |
Biological Research
The compound's unique structure allows it to interact with biological systems, making it a candidate for studying enzyme inhibition and receptor binding.
Case Study: Enzyme Inhibition
In vitro studies have shown that similar carbamate esters can inhibit specific enzymes involved in metabolic pathways. The mechanism involves binding to the active site of enzymes, which can provide insights into drug metabolism and toxicity .
Agricultural Chemistry
Given its structural attributes, this compound may also find applications in agrochemicals as a potential pesticide or herbicide, especially if modifications enhance its efficacy against specific pests or diseases.
Case Study: Pesticide Development
Recent research has explored the use of chloroacetyl derivatives in developing new agrochemicals. These studies suggest that compounds with similar structures can exhibit potent insecticidal properties, indicating a pathway for this compound's application in agricultural settings .
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Insights
- Chloro-acetyl vs. Amino/Hydroxy Groups: The chloro-acetyl group in the target compound confers electrophilicity, making it reactive in nucleophilic substitution reactions. In contrast, amino- or hydroxy-substituted analogs (e.g., ) exhibit reduced reactivity but enhanced polarity, which could influence pharmacokinetics .
- Piperidine derivatives often exhibit improved bioavailability in drug candidates .
- Stereochemical Variations : The R-configuration in and may lead to distinct biological activity compared to S-isomers, as enantiomers often display divergent interactions with chiral biomolecules .
Physicochemical and Commercial Considerations
- Molecular Weight and Lipophilicity : The target compound (estimated molar mass ~350–360 g/mol) falls within the range typical for CNS-active drugs. Analogs with cyclopropyl groups () or benzyl esters retain lipophilicity, favoring blood-brain barrier penetration .
- Discontinuation Status : Multiple analogs () were discontinued by suppliers, likely due to synthesis challenges or niche research applications. However, their structural data remain valuable for structure-activity relationship (SAR) studies .
Research Implications
For example, the chloro-acetyl group mimics electrophilic warheads in covalent inhibitors, while the benzyl ester may act as a prodrug moiety. Comparative studies with (R-configuration) could elucidate stereospecific effects on target engagement .
Biological Activity
[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester, also known by its CAS number 1353968-50-9, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a chloroacetyl group and a carbamic acid benzyl ester moiety. Its structure can be represented as follows:
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : The compound has shown potential in inhibiting tumor growth, particularly in hypopharyngeal cancer cells, demonstrating cytotoxicity superior to standard chemotherapeutic agents like bleomycin .
- Cholinesterase Inhibition : Similar to other piperidine derivatives, it may exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is crucial for Alzheimer's disease treatment .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for further research in neuroinflammatory conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Cytotoxicity in Cancer Cells : The compound interacts with cellular pathways leading to apoptosis in cancer cells. Its structure allows for effective binding to protein targets involved in cell survival and proliferation .
- Enzyme Inhibition : The presence of the nitrogen atom within the pyrrolidine ring enhances binding affinity to cholinesterase enzymes, which is vital for modulating neurotransmitter levels in the brain .
- Hydrophobic Interactions : The hydrophobic nature of the benzyl ester group facilitates interactions with lipid membranes, potentially enhancing bioavailability and efficacy .
Study 1: Anticancer Efficacy
In a study published in MDPI, researchers demonstrated that derivatives of piperidine compounds, including this compound, exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells. The study compared these effects against standard treatments and found enhanced apoptosis induction .
Study 2: Alzheimer’s Disease Research
Research focusing on cholinesterase inhibitors highlighted that compounds similar to this compound showed promising results in dual inhibition assays. This study indicated that the introduction of specific moieties improved selectivity and efficacy against AChE and BuChE enzymes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyrrolidine core via aminolysis of γ-butyrolactone derivatives.
- Step 2 : Introduction of the chloroacetyl group using chloroacetyl chloride under anhydrous conditions, often in dichloromethane (DCM) with a base like diisopropylethylamine (DIPEA) to neutralize HCl byproducts .
- Step 3 : Carbamate formation via reaction of the amine intermediate with benzyl chloroformate in ethanol or DCM at 0–5°C to minimize side reactions .
- Critical factors : Temperature control (<10°C during acylation), solvent polarity (DCM for non-polar steps, ethanol for polar intermediates), and pH (neutral to slightly basic for carbamate stability). Yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., C₁₈H₂₃ClN₂O₃) and detects fragmentation patterns indicative of the chloroacetyl group (m/z ~140–160) .
- IR Spectroscopy : Confirms carbamate (N–H stretch at ~3350 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) functional groups .
Q. What functional groups in the molecule are most reactive, and how do they influence derivatization potential?
- Chloroacetyl Group : Highly electrophilic; prone to nucleophilic substitution (e.g., with amines or thiols) for prodrug design or bioconjugation .
- Benzyl Ester : Susceptible to hydrogenolysis (e.g., Pd/C, H₂) for deprotection to free carbamic acid .
- Pyrrolidine Nitrogen : Can undergo alkylation or acylation to modify steric or electronic properties .
Advanced Research Questions
Q. How does the stereochemistry at the pyrrolidine ring affect biological activity, and what methods are used to resolve enantiomers?
Q. What strategies mitigate instability of the chloroacetyl group during storage or biological assays?
- Storage : Lyophilization under argon at -20°C to prevent hydrolysis .
- Assay Conditions : Use of pH 7.4 buffers with low nucleophile content (e.g., HEPES instead of Tris) to minimize premature reactivity .
- Stabilizing Additives : Co-solvents like DMSO (10–20%) reduce aqueous hydrolysis rates .
Q. How do structural modifications (e.g., replacing chloroacetyl with hydroxyethyl) alter pharmacological properties?
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Substituent Effects :
Modification Impact Evidence Chloroacetyl → Hydroxyethyl Reduced electrophilicity; increased solubility but lower enzyme inhibition Benzyl ester → tert-Butyl ester Enhanced metabolic stability; reduced plasma protein binding Pyrrolidine → Piperidine Altered ring strain; modified binding to conformationally sensitive targets
Q. What computational methods predict binding affinities of this compound with target enzymes, and how do they align with empirical data?
- Molecular Docking (AutoDock Vina) : Predicts binding modes to enzymes like trypsin-like proteases. Energy scores (ΔG ≈ -8.5 kcal/mol) correlate with IC₅₀ values (~50 nM) from fluorescence-based assays .
- MD Simulations (GROMACS) : Reveal stability of ligand-enzyme complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
Q. How do contradictory results in enzyme inhibition assays across studies arise, and what experimental variables should be controlled?
- Common Variables :
- Enzyme Source : Recombinant vs. tissue-extracted enzymes may differ in post-translational modifications .
- Substrate Concentration : Non-linear kinetics at high substrate levels (e.g., >Km) can skew IC₅₀ calculations .
- Pre-incubation Time : Chloroacetyl derivatives require 10–15 min pre-incubation for full inhibition .
- Resolution : Standardize protocols (e.g., IC₅₀ determination under kcat/Km conditions) and validate with orthogonal assays (e.g., SPR vs. fluorescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
